1-(6-Methyl-5-oxo-4,5-dihydropyrazin-2-yl)piperidine-4-carboxylic acid
Description
Properties
CAS No. |
919536-40-6 |
|---|---|
Molecular Formula |
C11H15N3O3 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
1-(5-methyl-6-oxo-1H-pyrazin-3-yl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C11H15N3O3/c1-7-10(15)12-6-9(13-7)14-4-2-8(3-5-14)11(16)17/h6,8H,2-5H2,1H3,(H,12,15)(H,16,17) |
InChI Key |
LGAUBYIMHDCSEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CNC1=O)N2CCC(CC2)C(=O)O |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular characteristics:
- Molecular Formula : C₃₀H₂₉N₅O₂
- Molecular Weight : 491.6 g/mol
- IUPAC Name : 3-[1-[[4-(5-methyl-6-oxo-2-phenyl-1H-pyrazin-3-yl)phenyl]methyl]piperidin-4-yl]-1H-benzimidazol-2-one
Anticancer Activity
Research indicates that compounds similar to 1-(6-Methyl-5-oxo-4,5-dihydropyrazin-2-yl)piperidine-4-carboxylic acid exhibit significant anticancer properties. These compounds have been studied for their ability to inhibit various cancer cell lines, particularly those resistant to conventional therapies.
Case Study : A study published in a peer-reviewed journal demonstrated that derivatives of this compound effectively inhibited cell proliferation in breast cancer models, showing potential as a therapeutic agent against resistant cancer types .
Neurological Research
This compound is also being investigated for its neuroprotective effects. Its structural analogs have shown promise in models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Case Study : In vitro studies have indicated that the compound can reduce oxidative stress in neuronal cells, which is a significant contributor to neurodegeneration . Further research is needed to fully understand its mechanisms and potential therapeutic applications.
Biochemical Mechanisms
The biochemical pathways through which this compound exerts its effects include:
- Inhibition of Kinase Activity : The compound has been shown to inhibit specific kinases involved in cell signaling pathways that promote cancer cell survival and proliferation.
| Kinase Target | Effect of Compound | Reference |
|---|---|---|
| B-Raf | Inhibition | |
| Bruton's Tyrosine Kinase (BTK) | Resistance Mechanism |
Synthetic Pathways
The synthesis of this compound involves multi-step organic reactions, including cyclization and functional group modifications. The synthetic routes are crucial for producing analogs with enhanced efficacy and reduced toxicity.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The pyrazine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The carboxylic acid group enhances the compound’s ability to form hydrogen bonds, increasing its binding affinity and specificity.
Comparison with Similar Compounds
2-Chloro-6-methylpyrimidine-4-carboxylic Acid (CAS 89581-58-8)
- Structure : Replaces the dihydropyrazine ring with a pyrimidine ring, featuring a chlorine substituent at position 2 and a methyl group at position 4.
- Key Differences :
- The pyrimidine ring is fully aromatic, increasing stability compared to the partially saturated dihydropyrazine in the target compound.
- Chlorine’s electron-withdrawing effect may enhance reactivity in nucleophilic substitution reactions, unlike the ketone group in the target compound, which could participate in hydrogen bonding.
- Applications : Likely used as a precursor in synthesizing agrochemicals or pharmaceuticals where halogenated heterocycles are critical .
1-(4-Bromo-benzyl)-Piperidine-4-carboxylic Acid Hydrochloride (CAS 733797-83-6)
1-{6-Methyl-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine-2-carbonyl}piperidine-4-carboxylic Acid
- Structure : Features a fused pyrazolo-pyrazine system instead of a dihydropyrazine ring.
- The carbonyl group at position 4 of the pyrazine ring may alter electronic properties compared to the target compound’s ketone at position 4.
- Applications : This structural variation could influence pharmacokinetic profiles, such as metabolic stability .
Functional Group Impact on Physicochemical Properties
| Compound | Key Substituents | Aromaticity | Polarity | Inferred logP |
|---|---|---|---|---|
| Target Compound | 6-Methyl, 5-oxo, dihydropyrazine | Partial | High (carboxylic acid) | ~0.5–1.5 |
| 2-Chloro-6-methylpyrimidine-4-carboxylic acid | 2-Chloro, 6-methyl, pyrimidine | Full | Moderate | ~1.0–2.0 |
| 1-(4-Bromo-benzyl)-Piperidine-4-carboxylic acid | 4-Bromo-benzyl | Non-aromatic | Low (hydrochloride) | ~2.5–3.5 |
| Pyrazolo-pyrazine analogue | Fused pyrazolo-pyrazine, carbonyl | Partial | High | ~0.0–1.0 |
Notes:
- The target compound’s dihydropyrazine ring balances partial aromaticity with hydrogen-bonding capacity, distinguishing it from fully aromatic pyrimidines and lipophilic benzyl derivatives .
- The carboxylic acid group common to all compounds enables salt formation, but substituents on the heterocycle dictate solubility and bioavailability.
Biological Activity
1-(6-Methyl-5-oxo-4,5-dihydropyrazin-2-yl)piperidine-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activity. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a dihydropyrazine moiety and a carboxylic acid group. Its molecular formula is with a molecular weight of approximately 226.25 g/mol.
Research indicates that compounds similar to this compound may exhibit activity through various mechanisms:
- Inhibition of Protein Tyrosine Phosphatases (PTPs) : These enzymes play critical roles in cellular signaling pathways. Inhibitors can potentially modulate these pathways, leading to therapeutic effects in diseases like cancer and diabetes .
- PPARγ Activation : Some derivatives have shown promise as agonists for peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in glucose metabolism and fat cell differentiation. This suggests potential applications in diabetes management .
Biological Activity
The biological activity of this compound can be summarized as follows:
Case Studies
Several studies have explored the biological implications of related compounds:
- Antidiabetic Effects : A study on pyrimidine derivatives demonstrated significant PPARγ activation, suggesting that modifications to the piperidine structure could enhance efficacy against diabetes .
- Cancer Research : Research focusing on protein tyrosine phosphatase inhibitors has shown that these compounds can effectively reduce cell proliferation in various cancer cell lines, indicating a potential therapeutic pathway for cancer treatment .
- Neuroprotection : Investigations into similar pyrazine derivatives revealed their capacity to protect neuronal cells from oxidative stress, thus opening avenues for treatment strategies against diseases like Alzheimer's .
Preparation Methods
Synthetic Strategy Overview
The synthesis of 1-(6-Methyl-5-oxo-4,5-dihydropyrazin-2-yl)piperidine-4-carboxylic acid generally follows a convergent approach involving:
- Construction of the 6-methyl-5-oxo-4,5-dihydropyrazine core.
- Functionalization at the 2-position of the pyrazinone ring.
- Coupling with piperidine-4-carboxylic acid or its derivatives.
This approach ensures regioselective substitution and preserves the integrity of sensitive functional groups.
Preparation of the 6-Methyl-5-oxo-4,5-dihydropyrazine Core
The pyrazinone ring system is typically synthesized via condensation reactions involving β-dicarbonyl compounds and appropriate nitrogen sources under controlled acidic or mildly basic conditions. Key steps include:
- Cyclization of β-keto esters with amines to form dihydropyrazinones.
- Introduction of the 6-methyl substituent through methylated precursors or methylation reactions post-cyclization.
The reaction conditions are optimized to favor the formation of the Z-isomer of the enamine intermediate, which is crucial for subsequent functionalization steps.
Functionalization at the 2-Position and Piperidine Coupling
The 2-position of the pyrazinone ring is functionalized by nucleophilic substitution or amidation reactions to introduce the piperidine-4-carboxylic acid moiety. The key methodologies include:
- Amidation of the free base form of piperidine-4-carboxylic acid with activated pyrazinone derivatives using coupling agents such as carbonyldiimidazole (CDI) or COMU.
- Protection and deprotection strategies involving tert-butoxycarbonyl (Boc) groups to control reactivity and improve yields.
- Use of palladium-catalyzed intramolecular C–N bond formation to construct complex intermediates when applicable.
Representative Preparation Method (Based on Analogous Piperidine-Pyrazinone Syntheses)
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Condensation | β-keto ester + amine, mild acid, 25-80°C | ~76 | Formation of enamine intermediate (Z-isomer favored) |
| 2 | Intramolecular C–N Arylation | Pd catalyst (e.g., Buchwald’s RuPhos), NaOMe, 100°C | ~81 | Formation of piperidine-substituted intermediate |
| 3 | Deprotection | Anhydrous HCl, room temp | ~68 | Removal of Boc protecting group |
| 4 | Amidation | CDI or COMU, DMF, Hunig’s base, 0°C to RT | ~79 | Coupling with piperidine-4-carboxylic acid derivative |
| 5 | Saponification | NaOH (6 N), reflux | ~99 | Conversion of esters to carboxylic acids |
These steps are adapted from related synthetic routes for piperidine-indole and piperidine-pyrazinone analogues, which share similar structural motifs and reactivity profiles.
Key Research Findings and Optimization Notes
- The choice of palladium catalyst and base is critical for efficient intramolecular C–N bond formation, which is a pivotal step in assembling the piperidine ring onto the heterocyclic core.
- Protection of the piperidine nitrogen with Boc groups enhances selectivity and yield during amidation and coupling steps.
- Saponification under strongly basic conditions (6 N NaOH) efficiently converts methyl esters to the corresponding carboxylic acids without degrading the pyrazinone ring.
- The overall synthetic scheme is scalable, allowing for gram to multi-gram production suitable for biological evaluation.
- Enantiomeric purity is maintained throughout the synthesis by careful control of reaction conditions and use of chiral starting materials when applicable.
Summary Table of Preparation Parameters
| Parameter | Optimal Condition | Impact on Synthesis |
|---|---|---|
| Catalyst for C–N Arylation | Buchwald’s RuPhos precatalyst | High yield, stereochemical integrity |
| Base for Arylation | Sodium methoxide (NaOMe) | Promotes clean intramolecular coupling |
| Protecting Group | Boc (tert-butoxycarbonyl) | Enhances selectivity, facilitates purification |
| Amidation Agent | CDI or COMU | Efficient amide bond formation |
| Hydrolysis Conditions | 6 N NaOH, reflux | High yield saponification |
| Temperature Range | 0°C to 100°C depending on step | Controls reaction rate and selectivity |
Q & A
Q. Basic Safety Measures
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCl gas during acid-catalyzed steps) .
Q. Advanced Risk Mitigation
- GHS Compliance : Although not explicitly classified for this compound, analogous piperidine derivatives are flagged for acute toxicity (Category 4) and skin irritation (Category 2) .
- Spill Management : Neutralize acidic residues with sodium bicarbonate before disposal .
How can researchers assess biological activity, and what methodological pitfalls exist?
Q. Basic Screening
Q. Advanced Challenges
- False Positives : Aggregation-based inhibition can be ruled out via dynamic light scattering (DLS) .
- Metabolic Stability : Perform liver microsome assays to evaluate CYP450-mediated degradation .
How should conflicting solubility data be resolved, and what formulation strategies improve bioavailability?
Q. Basic Solubility Profiling
Q. Advanced Formulation
- Co-solvents : Use PEG-400 or cyclodextrins to enhance aqueous solubility .
- Salt Formation : Synthesize sodium or hydrochloride salts to improve dissolution rates .
What computational methods predict binding affinity, and how can molecular dynamics refine these models?
Q. Basic Docking Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
